molecular formula C10H13N3 B8710240 2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylaniline CAS No. 500101-05-3

2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylaniline

Cat. No. B8710240
M. Wt: 175.23 g/mol
InChI Key: YGXJSSGODDPHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07629463B2

Procedure details

To a solution of the title compound of Step A (0.5 g, 2.44 mmol) in ethanol (50 mL) was added palladium hydroxide (50 mg, 20 wt % on carbon). The flask was twice evacuated and flushed with nitrogen and then twice evacuated and flushed with hydrogen. The mixture was vigorously stirred under a balloon of hydrogen for 3 hours before being evacuated, exposed to air and filtered through a pad of Celite®. The solution was concentrated and filtered through a pad of silica gel, eluting with 5% then 10% methanol in dichloromethane, then 5% triethylamine, 10% methanol, 85% dichloromethane. The material eluting in triethylamine/methanol/dichloromethane was concentrated to give the title compound of Step B (0.38 g) as a light brown oil.
Name
title compound
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]([C:8]2[NH:9][CH2:10][CH2:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:12]1[CH2:11][CH2:10][N:9]=[C:8]1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH2:13] |f:2.3.4|

Inputs

Step One
Name
title compound
Quantity
0.5 g
Type
reactant
Smiles
CC=1C(=C(C=CC1)C=1NCCN1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred under a balloon of hydrogen for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was twice evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
twice evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
before being evacuated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with 5%
WASH
Type
WASH
Details
The material eluting in triethylamine/methanol/dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C(=NCC1)C1=C(C(=CC=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.